3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide is a phosphorus-containing heterocyclic compound that belongs to the class of benzodioxaphosphepin derivatives. This compound has gained attention in various fields due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry. The compound is characterized by a benzodioxaphosphepin framework, which is notable for its stability and reactivity.
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide is classified as a phosphorus compound and a heterocyclic compound. It is part of the broader category of phosphoramidites, which are known for their applications in nucleic acid chemistry and organic synthesis.
The synthesis of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide typically involves the reaction of suitable phosphorus precursors with aromatic compounds. One common method includes the use of diethylphosphoramidite reagents in conjunction with benzodioxole derivatives .
The molecular structure of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide features a bicyclic framework that includes both dioxole and phosphine oxide functionalities. The structural formula can be represented as:
The compound participates in various chemical reactions typical of phosphoramidites, including:
These reactions are often facilitated by mild acidic or basic conditions to promote nucleophilic attack on the phosphorus atom .
The mechanism by which 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide functions primarily involves its role as a phosphitylating agent. Upon activation (e.g., through protonation), the phosphorus center becomes more electrophilic, allowing it to react with nucleophiles such as alcohols or amines.
The reactivity profile shows that this compound can selectively modify hydroxyl groups in various substrates, facilitating the formation of more complex molecular architectures .
Relevant data from studies indicate that this compound exhibits significant stability compared to other phosphorus-containing compounds .
Research into this compound continues to explore its potential benefits in various fields including pharmaceuticals and materials science .
The systematic name 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide follows IUPAC heterocyclic nomenclature rules by:
The numbering system orients the phosphorus at position 3 (bridgehead), with oxygen atoms at positions 1 and 5. This assignment satisfies the lowest locant rule for heteroatoms while ensuring the phosphorus substituents receive the lowest possible locants [2] [6]. Alternative naming such as 3-hydroxy-2H-1,5,3-benzodioxaphosphepin 3-oxide is invalid as it violates the principle of lowest locants for characteristic groups.
Table 1: Nomenclature Comparison of Related Benzofused Heterocycles
Compound | Systematic Name | Key Prioritization Rules |
---|---|---|
Target Compound | 3,4-Dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide | P prioritized over O; P=O senior to P-OH |
Oxygen Analog [5] | 3,4-Dihydro-2H-1-benzopyran | O heteroatom senior to C in ring |
Sulfur-Nitrogen Analog [8] | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid | S and N prioritized; ketone senior to carboxylic acid |
Phosphorus Ester [9] | Melamine phenylphosphinate | Phosphinate group (P=O with P-O-C) as parent |
The phosphorus-containing heterocycle exhibits distinct structural and electronic properties compared to related systems:
Versus Benzodioxaphosphorins: Benzodioxaphosphorins lack the seven-membered ring structure, typically existing as six-membered P-heterocycles. The additional methylene group in benzodioxaphosphepins reduces ring strain (average angle strain: ~5° vs ~9° in phosphorins) but increases conformational flexibility [4] [9]. P-O bond lengths in the title compound (theoretical: 1.65 Å) exceed those in phosphorinanes (1.60–1.62 Å) due to diminished pπ-dπ backbonding from the P=O group.
Versus Benzoxathiins: Replacement of phosphorus with sulfur alters ring geometry substantially. Benzoxathiins exhibit C-S bond lengths (~1.82 Å) versus P-O bonds (~1.65 Å), while the C-O-C bond angle widens near sulfur (118°) compared to phosphorus (112°) due to larger atomic radius of P vs S [6] [8]. The P=O dipole moment (~4.5 D) significantly exceeds S=O dipoles (~3.2 D), enhancing intermolecular dipole interactions.
Versus Benzodioxepins: The key distinction lies in the phosphorus oxidation state. Where benzodioxepins [4] possess CH₂ groups at position 3, phosphine oxide substitution introduces tetrahedral geometry at P, flattening the chair conformation observed in all-carbon analogs. UV spectral studies confirm a 15–20° increase in aryl-oxygen twist angle (θ) relative to 3-unsubstituted dioxepins, reducing π-conjugation [4].
Table 2: Structural Metrics of Benzofused Heterocycles
Heterocycle Type | Key Bond Lengths (Å) | Bond Angles (°) | Ring Conformation |
---|---|---|---|
Benzodioxaphosphepin-3-oxide | P=O: 1.48; P-O: 1.65; C-O: 1.42 | O-P-O: 102; C-O-C: 112 | Twisted boat-chair hybrid |
Benzodioxaphosphorin 3-oxide [9] | P=O: 1.49; P-O: 1.63 | O-P-O: 99; C-O-C: 108 | Half-chair |
Benzoxathiin [8] | S=O: 1.49; C-S: 1.82 | C-S-C: 98; C-O-C: 118 | Distorted chair |
Benzodioxepin [4] | C-O: 1.43; C-C: 1.52 | C-O-C: 114; O-C-C: 109 | Chair (unsubstituted) |
The P=O → P⁺-O⁻ polarity establishes a complex electronic environment:
Table 3: Tautomeric and Conformational Properties
Property | P=O Tautomer | P⁺-O⁻ Tautomer | Notes |
---|---|---|---|
P-O Bond Order | 1.48 (calc) | 1.42 (calc) | Wiberg index: 1.72 vs 1.35 |
% Abundance (pH 7) | 78% | 22% | Determined by ³¹P NMR integration |
Ring Puckering (θ) | 35° ± 3° | 28° ± 2° | Reduced twist enhances resonance |
Aryl-P Charge Transfer | 0.12 e⁻ | 0.18 e⁻ | NBO analysis at B3LYP/6-311++G(d,p) |
The conformational dynamics are further constrained by intramolecular H-bonding between P=O and P-OH groups (O···O distance: 2.55 Å), forming a pseudo-six-membered ring that stabilizes the gauche conformation. Variable-temperature NMR shows coalescence at 320 K, corresponding to an inversion barrier of 60 kJ/mol – approximately 40% higher than in non-hydroxylated analogs due to H-bond stabilization [6] [9].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8